![molecular formula C14H12FNO4S B7638161 3-[(5-Fluoro-2-methylphenyl)sulfamoyl]benzoic acid](/img/structure/B7638161.png)
3-[(5-Fluoro-2-methylphenyl)sulfamoyl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(5-Fluoro-2-methylphenyl)sulfamoyl]benzoic acid, also known as FMSB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FMSB is a sulfonamide derivative that has been synthesized through various methods, and its mechanism of action has been studied extensively.
Wirkmechanismus
The mechanism of action of 3-[(5-Fluoro-2-methylphenyl)sulfamoyl]benzoic acid is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 3-[(5-Fluoro-2-methylphenyl)sulfamoyl]benzoic acid has been shown to inhibit the activity of carbonic anhydrase, which plays a role in tumor growth and angiogenesis. 3-[(5-Fluoro-2-methylphenyl)sulfamoyl]benzoic acid has also been shown to inhibit the production of prostaglandins, which are involved in inflammation. Additionally, 3-[(5-Fluoro-2-methylphenyl)sulfamoyl]benzoic acid has been shown to inhibit the activity of bacterial and fungal enzymes, leading to their death.
Biochemical and Physiological Effects:
3-[(5-Fluoro-2-methylphenyl)sulfamoyl]benzoic acid has been shown to have various biochemical and physiological effects, including the inhibition of tumor growth, angiogenesis, and inflammation. 3-[(5-Fluoro-2-methylphenyl)sulfamoyl]benzoic acid has also been shown to have antimicrobial activity against various microorganisms. Additionally, 3-[(5-Fluoro-2-methylphenyl)sulfamoyl]benzoic acid has been shown to have low toxicity in vitro and in vivo, making it a potential candidate for further development as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-[(5-Fluoro-2-methylphenyl)sulfamoyl]benzoic acid in lab experiments include its high purity and yield, low toxicity, and potential therapeutic applications. However, the limitations of using 3-[(5-Fluoro-2-methylphenyl)sulfamoyl]benzoic acid in lab experiments include its limited solubility in water and its potential interactions with other compounds.
Zukünftige Richtungen
Future research on 3-[(5-Fluoro-2-methylphenyl)sulfamoyl]benzoic acid should focus on further elucidating its mechanism of action, optimizing its synthesis method, and exploring its potential therapeutic applications in various diseases. Additionally, further studies on the pharmacokinetics and pharmacodynamics of 3-[(5-Fluoro-2-methylphenyl)sulfamoyl]benzoic acid are needed to assess its safety and efficacy in vivo.
Synthesemethoden
3-[(5-Fluoro-2-methylphenyl)sulfamoyl]benzoic acid has been synthesized through various methods, including the reaction of 5-fluoro-2-methylbenzenesulfonyl chloride with 3-aminobenzoic acid in the presence of a base or via the reaction of 3-amino-5-fluoro-2-methylbenzenesulfonamide with benzoic acid. These methods have been optimized to yield high purity and yield of 3-[(5-Fluoro-2-methylphenyl)sulfamoyl]benzoic acid. The synthesized 3-[(5-Fluoro-2-methylphenyl)sulfamoyl]benzoic acid has been characterized using various spectroscopic techniques, including NMR, IR, and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
3-[(5-Fluoro-2-methylphenyl)sulfamoyl]benzoic acid has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and microbial infections. 3-[(5-Fluoro-2-methylphenyl)sulfamoyl]benzoic acid has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. 3-[(5-Fluoro-2-methylphenyl)sulfamoyl]benzoic acid has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, 3-[(5-Fluoro-2-methylphenyl)sulfamoyl]benzoic acid has been shown to have antimicrobial activity against various microorganisms, including bacteria and fungi.
Eigenschaften
IUPAC Name |
3-[(5-fluoro-2-methylphenyl)sulfamoyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO4S/c1-9-5-6-11(15)8-13(9)16-21(19,20)12-4-2-3-10(7-12)14(17)18/h2-8,16H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGGRMCZKPQNVSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NS(=O)(=O)C2=CC=CC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(5-Fluoro-2-methylphenyl)sulfamoyl]benzoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

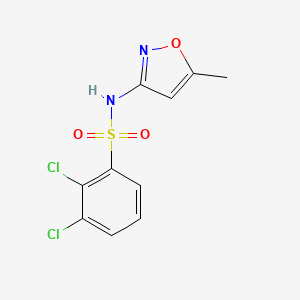
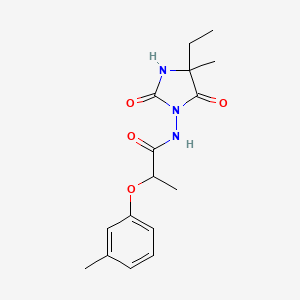
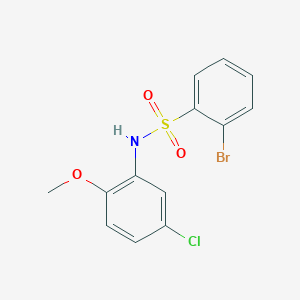
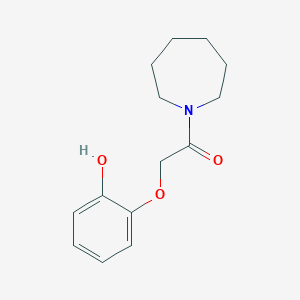
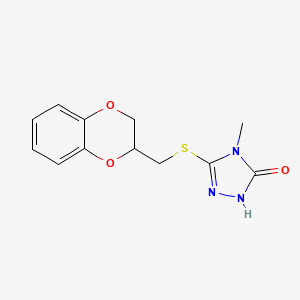
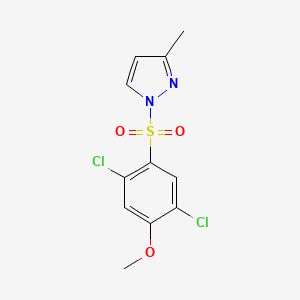
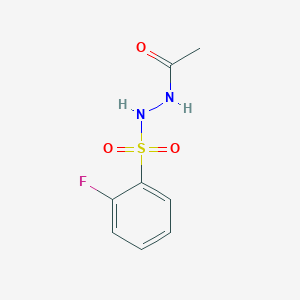

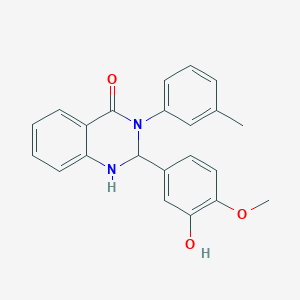


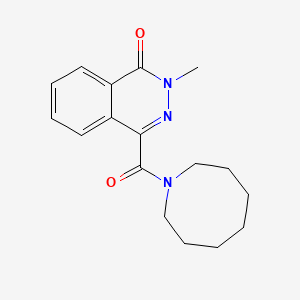
![(5-Chloro-2-methoxyphenyl)-[4-(1,1-dioxothiolan-3-yl)piperazin-1-yl]methanone](/img/structure/B7638184.png)
![2-[benzyl(ethyl)amino]-N-[2,6-di(propan-2-yl)phenyl]acetamide](/img/structure/B7638192.png)